molecular formula C18H15ClN2O2S B1671761 Etoricoxib CAS No. 202409-33-4

Etoricoxib

Cat. No.: B1671761
CAS No.: 202409-33-4
M. Wt: 358.8 g/mol
InChI Key: MNJVRJDLRVPLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Etoricoxib is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2) . COX-2 is an isoform of the cyclooxygenase enzyme, which plays a crucial role in the production of prostaglandins (PGs) from arachidonic acid . Prostaglandins are lipid compounds that have diverse roles in the body, including mediating inflammatory responses .

Mode of Action

This compound selectively inhibits the COX-2 enzyme, preventing the production of prostaglandins from arachidonic acid . This selective inhibition of COX-2 leads to a reduction in the generation of prostaglandins, which are key mediators of inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway. By inhibiting the COX-2 enzyme, this compound prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in the levels of prostaglandins, which are involved in the inflammation process .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It is well absorbed when administered orally, with a bioavailability of approximately 100% . The rate of absorption is moderate, with the maximum plasma drug concentration occurring approximately 1 hour after administration . This compound is extensively protein-bound, primarily to plasma albumin . It is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme . The elimination half-life of this compound is approximately 22 hours, enabling once-daily dosing .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain. By inhibiting the production of prostaglandins, this compound can alleviate the symptoms of conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, chronic low back pain, acute pain, and gout .

Action Environment

The action of this compound can be influenced by various environmental factors. . Additionally, the efficacy and safety of this compound can be affected by the patient’s health status. For example, plasma levels of this compound are increased by approximately 40% in patients with moderate hepatic impairment .

Biochemical Analysis

Biochemical Properties

Etoricoxib selectively inhibits isoform 2 of the cyclo-oxygenase enzyme (COX-2), preventing the production of prostaglandins (PGs) from arachidonic acid . This selective inhibition of COX-2 reduces the generation of prostaglandins, which are key mediators of inflammation and pain .

Cellular Effects

This compound’s primary cellular effect is the reduction of inflammation and pain. By inhibiting COX-2, it prevents the production of prostaglandins, which are involved in the inflammatory response . This can influence cell function, including impacts on cell signaling pathways and gene expression related to inflammation .

Molecular Mechanism

This compound works by selectively inhibiting COX-2, an enzyme that plays a crucial role in the inflammatory process . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .

Temporal Effects in Laboratory Settings

This compound has a half-life of approximately 20 hours in healthy subjects, enabling once-daily dosing . Over time, this compound is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme into carboxylic acid and glucuronide metabolites .

Metabolic Pathways

This compound is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme . It undergoes biotransformation to carboxylic acid and glucuronide metabolites, which are excreted in urine and feces .

Transport and Distribution

This compound is extensively protein-bound, primarily to plasma albumin, and has an apparent volume of distribution of 120 L in humans . This suggests that it is widely distributed within the body’s tissues.

Subcellular Localization

As a small molecule drug, it is likely to be distributed throughout the cell, where it can interact with its target enzyme, COX-2 .

Chemical Reactions Analysis

Etoricoxib undergoes various chemical reactions, including:

Scientific Research Applications

Etoricoxib has a wide range of scientific research applications:

Comparison with Similar Compounds

Etoricoxib is unique among COX-2 inhibitors due to its high selectivity and efficacy. Similar compounds include:

Properties

IUPAC Name

5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJVRJDLRVPLFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046457
Record name Etoricoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Etoricoxib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.28e-03 g/L
Record name Etoricoxib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Like any other COX-2 selective inhibitor Etoricoxib selectively inhibits isoform 2 of cyclo-oxigenase enzyme (COX-2), preventing production of prostaglandins (PGs) from arachidonic acid.
Record name Etoricoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01628
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

202409-33-4
Record name Etoricoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202409-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etoricoxib [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202409334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etoricoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01628
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etoricoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETORICOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRX4NFY03R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Etoricoxib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etoricoxib
Reactant of Route 2
Etoricoxib
Reactant of Route 3
Etoricoxib
Reactant of Route 4
Reactant of Route 4
Etoricoxib
Reactant of Route 5
Etoricoxib
Reactant of Route 6
Etoricoxib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.